molecular formula C13H11N B085998 4-Styrylpyridine CAS No. 103-31-1

4-Styrylpyridine

Cat. No.: B085998
CAS No.: 103-31-1
M. Wt: 181.23 g/mol
InChI Key: QKHRGPYNTXRMSL-VOTSOKGWSA-N
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Description

4-Styrylpyridine is an organic compound with the molecular formula C13H11N. It is a derivative of pyridine, where a styryl group (a vinyl group attached to a phenyl ring) is bonded to the fourth position of the pyridine ring.

Mechanism of Action

Target of Action

This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It has been studied for its photoisomerization properties . Photoisomerization refers to the process where a molecule changes its structure when exposed to light, which could potentially influence its interaction with its targets.

Biochemical Pathways

Given its photoisomerization properties , it may be involved in light-dependent biochemical pathways.

Result of Action

Its photoisomerization properties suggest that it may have applications in fields where light-controlled molecular changes are useful . .

Action Environment

The action of 4-Styrylpyridine may be influenced by environmental factors such as light and solvent used, given its photoisomerization properties . For instance, its isomerization has been studied at different irradiation wavelengths and in different solvents . These factors could potentially influence its efficacy and stability.

Biochemical Analysis

Biochemical Properties

It is known that 4-Styrylpyridine can undergo photoisomerization under different irradiation wavelengths This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in a light-dependent manner

Cellular Effects

The cellular effects of this compound are largely unexplored. Studies have shown that this compound can undergo photodimerization, a process where two molecules join together upon exposure to light This process could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can undergo a [2 + 2] photodimerization process upon exposure to UV light This suggests that this compound may interact with biomolecules in a light-dependent manner, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to some extent. It has been observed that this compound undergoes dynamic changes upon exposure to UV light, forming new organic salts through a photodimerization process . This suggests that the effects of this compound may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Styrylpyridine can be synthesized through several methods. One common approach is the condensation reaction between 4-methylpyridine and benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, solvent-free methods at elevated temperatures (120–140 °C) have been successfully used to synthesize various styrylpyridines . These methods often involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Styrylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Electrochemical reduction is often carried out in dimethylformamide with supporting electrolytes.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydro-derivatives and diphenylbutane derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Comparison with Similar Compounds

4-Styrylpyridine can be compared with other styrylpyridine derivatives and related compounds:

Uniqueness: this compound is unique due to its specific position of the styryl group on the pyridine ring, which influences its chemical reactivity and physical properties. Its ability to form complexes with metals and its nonlinear optical properties make it particularly valuable in research and industrial applications .

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHRGPYNTXRMSL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

103-31-1, 5097-93-8
Record name 4-Stilbazole
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Record name 4-Stilbazole, (E)-
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Record name 4-Styrylpyridine
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Record name 4-Styrylpyridine
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Record name Pyridine, 4-(2-phenylethenyl)-
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Record name 4-styrylpyridine
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Record name 4-STYRYLPYRIDINE
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Synthesis routes and methods

Procedure details

To 67.5 parts of the 4-picolinium quaternary salt as in Example 13 but without the acid salt was added 100 parts isopropanol, 32.5 parts benzaldehyde, and one part piperidine. The resulting solution was boiled at reflux two hours, 100 parts 40% sodium hydroxide added, and the heating continued for two hours. The cooled mixture was extracted with chloroform, and the organic phase evaporated to dryness to yield a residue that was recrystallized from methanol-water to give 21 parts 4-styrylpyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-styrylpyridine?

A1: this compound has a molecular formula of C13H11N and a molecular weight of 181.23 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize this compound and its derivatives. [, , ]

Q3: What is a notable photochemical reaction that this compound undergoes?

A3: this compound is known for its ability to undergo [2+2] photocycloaddition reactions, particularly in the solid state. This reaction involves the formation of a cyclobutane ring by the coupling of two C=C bonds in adjacent molecules upon UV irradiation. [, , , ]

Q4: How does the presence of metal ions influence the photoreactivity of this compound?

A4: Coordination of this compound to metal centers, such as in zinc(II) and copper(II) complexes, has been observed to influence its photoreactivity. For instance, the alignment of this compound ligands within a copper(II) complex facilitated a [2+2] photodimerization reaction, while a similar zinc(II) complex remained photoinert due to the spatial arrangement of the ligands. []

Q5: Can the photoisomerization of this compound be controlled within a metal complex?

A5: Yes, research has demonstrated that the photoisomerization of this compound from its trans form to its cis form can be controlled within a rhenium(I) complex. This control arises from the influence of the metal center and the interplay between different excited states within the complex. [, ]

Q6: What are some potential applications of this compound and its derivatives?

A6: The unique properties of this compound make it promising for various applications, including:

    Q7: How does the position of substituents on the aromatic rings of this compound affect its properties?

    A7: The position of substituents on the aromatic rings of this compound plays a crucial role in determining its properties. For example, the photodimerization products of this compound derivatives can be controlled by introducing alkyl substituents, influencing the packing arrangement of the molecules. []

    Q8: How has computational chemistry contributed to understanding this compound?

    A8: Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, absorption spectra, and photoisomerization pathways of this compound and its metal complexes. These calculations provide valuable insights into the factors governing its reactivity and photochemical behavior. [, , ]

    Q9: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound derivatives?

    A9: While specific QSAR models focusing solely on this compound derivatives are not widely reported in the provided literature, studies have explored structure-activity relationships. Research indicates that the electronic nature and position of substituents on the aromatic rings can significantly impact properties such as photoreactivity and liquid crystal behavior. [, , , ]

    Q10: What is known about the stability of this compound and its derivatives?

    A10: The stability of this compound can vary depending on the specific derivative and environmental conditions. Generally, it is stable under ambient conditions, but exposure to UV light can trigger photochemical reactions. [] The presence of metal ions can also influence stability, as seen in the thermal stability of zinc(II) complexes. []

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